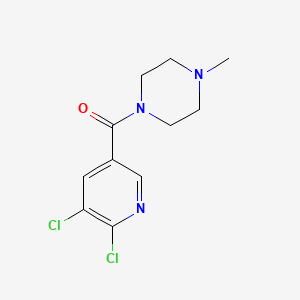

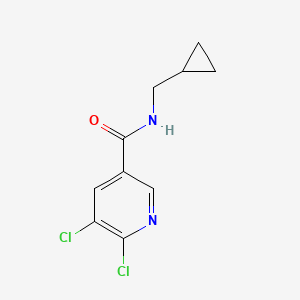

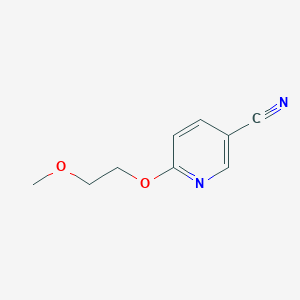

![molecular formula C12H19NO2 B3072581 2-Ethoxy-6-[(propylamino)methyl]phenol CAS No. 1016788-19-4](/img/structure/B3072581.png)

2-Ethoxy-6-[(propylamino)methyl]phenol

Overview

Description

2-Ethoxy-6-[(propylamino)methyl]phenol is a chemical compound with the molecular formula C12H19NO2 . It is used in various chemical reactions and has several physical and chemical properties that make it interesting for research .

Synthesis Analysis

The synthesis of a similar compound, 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP), has been reported in the literature . The synthesis involved a condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol . The subsequent oxidative polycondensation process yielded the target oligomer .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-6-[(propylamino)methyl]phenol can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 285.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-6-[(propylamino)methyl]phenol include a molecular weight of 285.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . The compound also has a topological polar surface area of 41.5 Ų .Scientific Research Applications

Environmental Impact and Fate

- Alkylphenol ethoxylates (APEs), which are structurally related to 2-Ethoxy-6-[(propylamino)methyl]phenol, are widely used surfactants that degrade into more persistent alkylphenols in the environment, raising concerns about their potential to mimic natural hormones and disrupt endocrine function in wildlife and humans. These compounds partition effectively into sediments and have been found in various environmental compartments, including water, air, and sediments, indicating their widespread environmental distribution and persistence (Ying, Williams, & Kookana, 2002).

Health Effects and Pharmacological Applications

- Phenolic compounds exhibit a range of biological and pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. For instance, thymol, a monoterpene phenol, shows potential for therapeutic applications against cardiovascular, neurological, and metabolic diseases due to its antioxidant, anti-inflammatory, and antihyperlipidemic effects (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Technological and Industrial Applications

- The use of deep eutectic systems (DESs) for the extraction of phenolic compounds from natural sources is an emerging field. The hydrogen bond donor (HBD) in DES plays a critical role in extracting different phenolic compounds, suggesting potential applications in food and pharmaceutical industries to produce extracts with high-added value (Rente, Paiva, & Duarte, 2021).

properties

IUPAC Name |

2-ethoxy-6-(propylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-8-13-9-10-6-5-7-11(12(10)14)15-4-2/h5-7,13-14H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXFOCDFTUIWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C(=CC=C1)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-[(propylamino)methyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

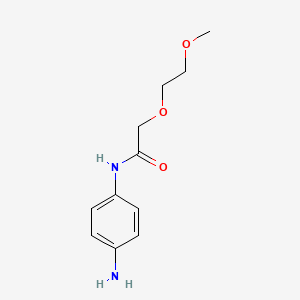

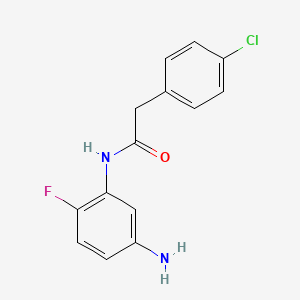

![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)

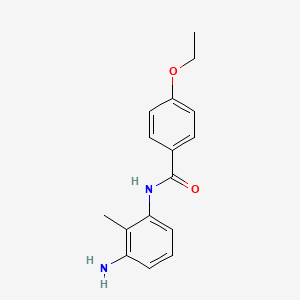

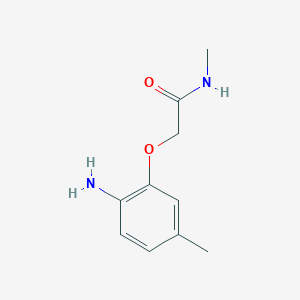

![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)

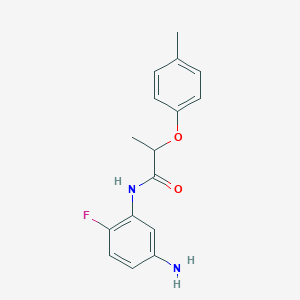

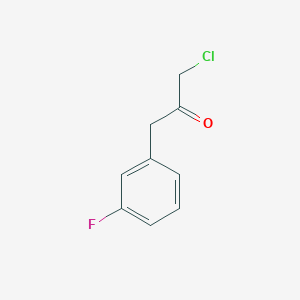

![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)